molecular formula C17H13FN2O2 B11402571 4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11402571
M. Wt: 296.29 g/mol
InChI Key: ALYKSDHPVHBFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide: is a chemical compound with the molecular formula C₁₅H₁₄FNO and a molecular weight of 243.28 g/mol . It belongs to the class of benzamides and contains a fluorine atom, an oxazole ring, and a substituted phenyl group.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction can be carried out using traditional batch methods or continuous flow processes . The specific reaction conditions and catalysts may vary depending on the chosen method.

Industrial Production:: While information on large-scale industrial production methods is limited, researchers have developed continuous flow processes for manufacturing N-(3-amino-4-methylphenyl)benzamide, which shares a similar structure with our target compound . Optimization of these processes could potentially be adapted for industrial-scale production of 4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide.

Chemical Reactions Analysis

Reactivity:: This compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require detailed experimental investigation.

Major Products:: The major products formed from these reactions would include derivatives of the parent compound, such as substituted benzamides or other functionalized molecules. Specific reaction pathways and product yields would depend on the reaction conditions.

Scientific Research Applications

Chemistry:: Researchers may explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure could lead to novel reactions or functional group transformations.

Biology and Medicine:: Given its structural features, this compound might exhibit biological activity. Further studies could investigate its potential as a drug candidate, enzyme inhibitor, or other bioactive agent.

Industry:: Applications in the chemical industry could involve using this compound as a building block for more complex molecules or as a precursor in the synthesis of pharmaceuticals, agrochemicals, or materials.

Mechanism of Action

The specific mechanism by which 4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide exerts its effects remains to be elucidated. Researchers would need to investigate its interactions with biological targets and pathways.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

4-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C17H13FN2O2/c1-11-2-4-12(5-3-11)15-10-16(22-20-15)19-17(21)13-6-8-14(18)9-7-13/h2-10H,1H3,(H,19,21)

InChI Key

ALYKSDHPVHBFDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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